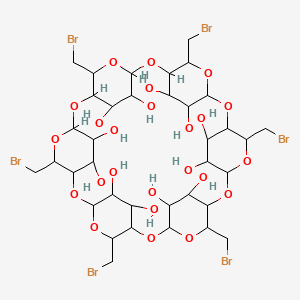![molecular formula C53H40O2 B12103292 5,5'-bis(3,5-diphenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B12103292.png)
5,5'-bis(3,5-diphenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-bis(3,5-diphenylphenyl)-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a spirobiindene core with multiple phenyl groups, contributing to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-bis(3,5-diphenylphenyl)-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Spirobiindene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirobiindene structure.
Introduction of Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts alkylation or acylation reactions, using reagents such as benzene and aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the phenyl groups or the spirobiindene core, leading to various reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkyl halides, and nucleophiles like amines and thiols.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which 5,5’-bis(3,5-diphenylphenyl)-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol exerts its effects involves interactions with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress and preventing cellular damage.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in inflammatory and cancer pathways, leading to reduced disease progression.
Signal Transduction: It may modulate signal transduction pathways, affecting cell proliferation, apoptosis, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-Bis-(trinitromethyl)-3,3’-bi-(1,2,4-oxadiazole): Known for its high density and stability, used in energetic materials.
2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides: Exhibits high thermal stability and potential as therapeutic agents.
5,5’-Bis(2,3-norbornanedicarboxylic anhydride): Used in the synthesis of colorless polyimides with high thermal stability.
Eigenschaften
Molekularformel |
C53H40O2 |
|---|---|
Molekulargewicht |
708.9 g/mol |
IUPAC-Name |
5,5'-bis(3,5-diphenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol |
InChI |
InChI=1S/C53H40O2/c54-51-47(45-31-41(35-13-5-1-6-14-35)29-42(32-45)36-15-7-2-8-16-36)23-21-39-25-27-53(49(39)51)28-26-40-22-24-48(52(55)50(40)53)46-33-43(37-17-9-3-10-18-37)30-44(34-46)38-19-11-4-12-20-38/h1-24,29-34,54-55H,25-28H2 |
InChI-Schlüssel |
IEDASGLQMOOCIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC3=C2C(=C(C=C3)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6)O)C7=C1C=CC(=C7O)C8=CC(=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B12103213.png)
![[(3R,6S)-3-amino-3,6-dihydro-2H-pyran-6-yl]methanol;hydrochloride](/img/structure/B12103216.png)

![2-bromo-3-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12103220.png)





![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)



